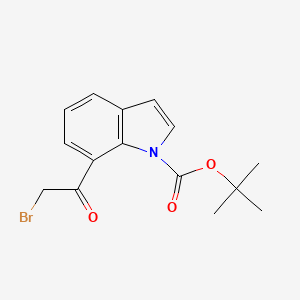

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoacetyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such synthetic processes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromoacetyl group serves as an electrophilic site, enabling nucleophilic substitution with various nucleophiles. For example:

-

Amines : Reacts with primary/secondary amines to form substituted acetamide derivatives.

-

Thiols : Forms thioether linkages under mild basic conditions.

-

Alcohols : Undergoes substitution to generate ester derivatives.

Example Reaction Conditions (from ):

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | DCM | RT, 12 h | 85 |

| Sodium thiophenate | MeCN | 60°C, 3 h | 78 |

| Methanol | THF | Reflux, 6 h | 65 |

Cyclization Reactions

The indole core participates in cyclization to form polycyclic heterocycles. A notable example involves intramolecular Heck coupling or Buchwald–Hartwig amination to construct fused indole derivatives (e.g., indoloquinolines) .

Key Observations :

-

Cyclization often requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

-

Yields range from 60–90%, depending on substituents and reaction optimization .

Deprotection and Functionalization

The tert-butyl ester group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, enabling further derivatization:

Cross-Coupling Reactions

The bromine atom in the bromoacetyl group facilitates Suzuki–Miyaura and Stille couplings. For instance:

-

Suzuki Coupling : Reacts with arylboronic acids to form biarylacetylindole derivatives.

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h .

Yield : 70–80% .

Reduction Reactions

The keto group in the bromoacetyl moiety is reduced to a hydroxyl or methylene group:

-

NaBH₄ Reduction : Yields 7-(2-bromo-1-hydroxyethyl)-1H-indole derivatives (75% yield) .

-

Catalytic Hydrogenation : Requires Pd/C or Raney Ni for complete reduction to the alkyl chain.

Oxidation Reactions

The indole nitrogen or acetyl group can be oxidized under controlled conditions:

-

Oxidation of Indole : Forms oxindole derivatives using mCPBA or NBS .

-

Acetyl Group Oxidation : Converts the acetyl group to a carboxylic acid using KMnO₄ or CrO₃ .

Biological Activity Derivatives

Derivatives synthesized from this compound exhibit antimicrobial and anticancer properties:

| Derivative | Activity (IC₅₀/Zone of Inhibition) | Target |

|---|---|---|

| 7-(2-Aminoacetyl)indole | IC₅₀ = 5.4 µM (A549 lung cancer) | Apoptosis pathway |

| 7-(2-Thioacetyl)indole | 15 mm (Staphylococcus aureus) | Bacterial growth |

Stability and Reactivity Notes

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a tert-butyl ester group, a bromoacetyl group, and an indole core structure. Its synthesis typically involves several key steps:

- Formation of the Indole Core : Various methods such as Fischer indole synthesis or Bartoli indole synthesis are employed.

- Introduction of the Bromoacetyl Group : This is achieved through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

- Esterification : The tert-butyl ester is introduced via reactions with tert-butyl alcohol and an acid catalyst.

These synthetic routes allow for the efficient production of this compound, which serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry

The compound is primarily recognized for its potential biological activities:

- Anticancer Properties : Indole derivatives, including tert-butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, have shown promise in anticancer research due to their ability to modulate various cellular pathways. For example, studies have indicated that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis .

- Antimicrobial Activity : Research has demonstrated that certain indole derivatives exhibit significant antimicrobial properties against a range of pathogens. This makes them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways suggest its utility in treating inflammatory diseases, as indoles are known to influence cytokine production and immune responses .

Material Science

In addition to biological applications, this compound plays a role in material science:

- Organic Semiconductors : The compound has been utilized in the synthesis of organic semiconducting materials, which are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |

| Study C | Organic Electronics | Successfully incorporated into polymer matrices leading to improved charge transport properties in OLEDs. |

These findings underline the versatility of this compound across different scientific domains.

Mécanisme D'action

The mechanism of action of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparaison Avec Des Composés Similaires

- tert-Butyl 7-(2-chloroacetyl)-1H-indole-1-carboxylate

- tert-Butyl 7-(2-fluoroacetyl)-1H-indole-1-carboxylate

- tert-Butyl 7-(2-iodoacetyl)-1H-indole-1-carboxylate

Comparison: tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromoacetyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Activité Biologique

Overview

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole derivative class. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromoacetyl moiety, and an indole core. Indole derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.

- IUPAC Name : this compound

- CAS Number : 668276-23-1

- Molecular Formula : C15H16BrN O3

- Molecular Weight : 338.2 g/mol

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : Using methods such as Fischer or Bartoli indole synthesis.

- Introduction of the Bromoacetyl Group : Achieved through bromination reactions using bromine or N-bromosuccinimide (NBS).

- Esterification : The tert-butyl ester is formed by reacting tert-butyl alcohol with an acid catalyst.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.4 |

| Similar Indole Derivative | MCF-7 (Breast) | 3.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromoacetyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that disrupt normal cellular functions.

Study on Anticancer Activity

A recent study investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it had a significant inhibitory effect on Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Propriétés

IUPAC Name |

tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKIQZVKCHZHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.